2-Ethyl-9,10-bis(phenylethynyl)anthracene
Overview
Description
2-Ethyl-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the chemical formula C({32})H({22}). This compound is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency. It is commonly used in lightsticks to produce ghostly green light and as a dopant for organic semiconductors in OLEDs .
Mechanism of Action
Target of Action
2-Ethyl-9,10-bis(phenylethynyl)anthracene, also known as DETA, is an organic compound that primarily targets the optical and electronic devices due to its unique photophysical properties . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .
Mode of Action
The mode of action of this compound involves its interaction with light. It absorbs and emits ultraviolet light, which makes it useful in optical and electronic devices . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to light absorption and emission. It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .
Pharmacokinetics
It is known that deta is insoluble in water but can dissolve in organic solvents . This could potentially affect its bioavailability if it were to be used in biological systems.
Result of Action
The result of the action of this compound is the production of strong fluorescence. This property is utilized in various applications, such as in lightsticks where it produces a ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its fluorescence properties can be affected by the presence of halogens or alkyls . Additionally, its solubility in organic solvents suggests that its action could be influenced by the chemical composition of its environment .
Biochemical Analysis
Biochemical Properties
2-Ethyl-9,10-bis(phenylethynyl)anthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its polycyclic aromatic hydrocarbon system . These interactions often involve binding to specific sites on the biomolecules, leading to changes in their activity or function. For example, it can act as a fluorescence emitter in peroxyoxalate chemiluminescence, where it interacts with peroxides and other reactive oxygen species .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its fluorescence properties allow it to be used as a probe to study cellular processes such as apoptosis, where it can help visualize changes in cell morphology and function. Additionally, it has been shown to affect the expression of certain genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with reactive oxygen species can result in the inhibition of certain enzymes involved in oxidative stress pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known for its high thermal stability, which allows it to maintain its fluorescence properties over extended periods . Prolonged exposure to light and reactive oxygen species can lead to its degradation, affecting its long-term efficacy in experiments . Studies have shown that its effects on cellular function can vary over time, with potential long-term impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used effectively as a fluorescence probe without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . It can be transported across cell membranes through specific transporters, allowing it to accumulate in certain cellular compartments . Its distribution within tissues can also be affected by its binding to proteins, which can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
2-Ethyl-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of 9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 60-80°C. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethyl-9,10-bis(phenylethynyl)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroanthracene derivatives.
Scientific Research Applications
2-Ethyl-9,10-bis(phenylethynyl)anthracene has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological samples.
Medicine: It is used in the development of diagnostic tools and imaging agents for medical applications.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and lightsticks.
Comparison with Similar Compounds
2-Ethyl-9,10-bis(phenylethynyl)anthracene can be compared with other similar compounds, such as:
9,10-Bis(phenylethynyl)anthracene: This compound is similar in structure but lacks the ethyl group at the 2-position.
5,12-Bis(phenylethynyl)naphthacene: Another related compound with a naphthacene core, used in light-emitting applications.
9,10-Diphenylanthracene: This compound has phenyl groups instead of ethynyl groups and is used as a scintillator in radiation detection.
The uniqueness of this compound lies in its enhanced fluorescence properties due to the presence of the ethyl group, which can influence its photophysical behavior and make it suitable for specific applications.
Properties
IUPAC Name |
2-ethyl-9,10-bis(2-phenylethynyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22/c1-2-24-17-20-31-29(21-18-25-11-5-3-6-12-25)27-15-9-10-16-28(27)30(32(31)23-24)22-19-26-13-7-4-8-14-26/h3-17,20,23H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNQYWZDLPDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314305 | |
Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53158-83-1 | |
Record name | 53158-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53158-83-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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